molecular formula C12H11NO3S B1618207 4-Biphenylsulfonic acid, 4'-amino- CAS No. 3365-89-7

4-Biphenylsulfonic acid, 4'-amino-

Cat. No.: B1618207
CAS No.: 3365-89-7
M. Wt: 249.29 g/mol
InChI Key: XTRBDVMERAIUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenylsulfonic acid, 4'-amino- is a specialized chemical building block of significant interest in advanced materials science and medicinal chemistry research. Its molecular structure, incorporating biphenyl, sulfonic acid, and amino functional groups, makes it a valuable precursor for synthesizing novel sulfonated polyimides. Such polymers are extensively investigated for their proton conductivity and are target materials for next-generation proton exchange membranes (PEMs) in fuel cell applications . The structural motif of biphenyl-sulfonic acid is also a key component in the development of potential therapeutic agents. Research into biphenyl-4-yl-sulfonic acid arylamides has explored their use as inhibitors of biological pathways, such as the RANKL-mediated signaling implicated in bone resorption diseases like osteoporosis . Furthermore, the presence of both sulfonic and amino groups on the biphenyl scaffold provides a versatile platform for further chemical modification, allowing researchers to fine-tune properties like solubility, acidity, and binding affinity for specific experimental needs. This compound is offered exclusively for scientific investigation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3365-89-7

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(4-aminophenyl)benzenesulfonic acid

InChI

InChI=1S/C12H11NO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H,14,15,16)

InChI Key

XTRBDVMERAIUOB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)N

Other CAS No.

3365-89-7

Origin of Product

United States

Scientific Research Applications

Synthesis of Dyes and Pigments

4-Biphenylsulfonic acid, 4'-amino- is primarily used as an intermediate in the synthesis of various dyes and pigments. Its amino group allows for further chemical modifications, making it suitable for producing azo dyes, which are widely used in textiles and printing.

Case Study: Azo Dye Production

In a study focused on the synthesis of azo dyes, 4-biphenylsulfonic acid, 4'-amino- was reacted with diazonium salts to produce vibrant colorants. The resulting dyes exhibited excellent lightfastness and washfastness properties, making them ideal for industrial applications.

Catalysis in Organic Reactions

This compound serves as an effective catalyst in several organic reactions, particularly in sulfonation processes. Its sulfonic acid group enhances electrophilicity, facilitating reactions that require acidic conditions.

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedEfficiency
Sulfonation4-Biphenylsulfonic acid, 4'-amino-High yield
Hydrolysis4-Biphenylsulfonic acid, 4'-amino-Improved rates

Pharmaceutical Applications

The compound is also explored for its potential pharmaceutical applications due to its structural characteristics. It has been investigated for use in drug formulations and as a building block for biologically active compounds.

Case Study: Antimicrobial Agents

Research has shown that derivatives of 4-biphenylsulfonic acid, 4'-amino- exhibit antimicrobial activity. In one study, modifications to the amino group led to compounds with enhanced efficacy against specific bacterial strains.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various assays. Its ability to form stable complexes with metal ions makes it useful for detecting trace metals in environmental samples.

Data Table: Analytical Applications

ApplicationMethodologyDetection Limit
Metal Ion DetectionSpectrophotometryppm levels
Environmental AnalysisChromatographyppb levels

Material Science

The compound's unique properties allow it to be incorporated into polymers and materials science applications. It can enhance the thermal stability and mechanical properties of polymer matrices.

Case Study: Polymer Composites

In a study on polymer composites, the addition of 4-biphenylsulfonic acid, 4'-amino- improved thermal resistance and mechanical strength compared to control samples without the additive.

Comparison with Similar Compounds

Key Observations :

  • Amino Group: The presence of an amino group in 4-biphenylsulfonic acid, 4'-amino- and 4-aminobenzenesulfonic acid allows for nucleophilic reactions, enabling covalent modifications or coordination with metal catalysts .
  • Disulfonic Acids: Compounds like 4,4'-diaminobiphenyl-2,2'-disulfonic acid exhibit higher acidity and solubility due to dual sulfonic acid groups, but their bulkier structure may reduce catalytic efficiency in certain reactions .

Catalytic Performance in Cellulose Hydrolysis

The catalytic activity of sulfonic acids in cellulose hydrolysis is influenced by their acidity and steric effects. The table below highlights TRS yields under identical conditions (180°C, 4 hours):

Compound TRS Yield (%) Acidity (pKa) Reference
4-Biphenylsulfonic acid 30.3 ~ -2.8*
p-Toluenesulfonic acid 28.0 ~ -2.8
2-Naphthalenesulfonic acid 25.4 ~ -2.5
Sulfuric acid 21.7 ~ -3.0
Isethionic acid (hydroxy sulfonic) 62.7 ~ -1.3

Key Findings :

  • Acidity vs. Efficiency : Despite similar pKa values, 4-biphenylsulfonic acid outperforms p-toluenesulfonic acid, suggesting that its biphenyl structure improves substrate interaction .
  • Steric Effects : Isethionic acid, a smaller hydroxy sulfonic acid, achieves the highest TRS yield (62.7%), indicating that reduced steric hindrance enhances access to cellulose .

Preparation Methods

Direct Sulfonation of 4'-Aminobiphenyl

Method Overview:
The classical and most direct approach to synthesize 4-Biphenylsulfonic acid, 4'-amino- involves the sulfonation of 4'-aminobiphenyl using concentrated sulfuric acid or oleum. This electrophilic aromatic substitution reaction introduces the sulfonic acid group selectively at the 4-position of the biphenyl ring opposite to the amino group.

Reaction Conditions and Parameters:

Parameter Typical Range/Value
Starting material 4'-Aminobiphenyl
Sulfonating agent Concentrated sulfuric acid or oleum
Temperature 80–100 °C
Reaction time 2–6 hours
Molar ratio Biphenyl derivative : H2SO4 (excess)
Work-up Dilution with water, neutralization

Key Notes:

  • The amino group is an activating, ortho/para-directing substituent, which facilitates sulfonation at the para position relative to the amino group, yielding the 4-Biphenylsulfonic acid, 4'-amino- selectively.
  • Reaction temperature and time must be carefully controlled to avoid over-sulfonation or degradation of the amino group.
  • Post-reaction purification typically involves recrystallization from ethanol/water mixtures or chromatographic techniques to achieve high purity.
  • Yields reported in literature range from moderate to high (60–85%), depending on reaction optimization.

Stepwise Synthesis via Sulfonation Followed by Nitration and Reduction

Method Overview:
An alternative route involves first sulfonating biphenyl to obtain 4-biphenylsulfonic acid, followed by nitration at the 4'-position and subsequent reduction of the nitro group to an amino group.

Synthetic Sequence:

  • Sulfonation: Biphenyl → 4-Biphenylsulfonic acid
    • Using sulfuric acid or oleum under controlled temperature.
  • Nitration: 4-Biphenylsulfonic acid → 4-Nitro-biphenylsulfonic acid
    • Using nitrating agents such as nitric acid and sulfuric acid mixture at low temperature to avoid sulfonic acid group displacement.
  • Reduction: 4-Nitro-biphenylsulfonic acid → 4-Biphenylsulfonic acid, 4'-amino-
    • Employing catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reducing agents like tin(II) chloride or iron in acidic medium.

Advantages:

  • This stepwise approach allows better control over regioselectivity and functional group transformations.
  • The nitro group is a stable intermediate that can be selectively reduced without affecting the sulfonic acid moiety.

Considerations:

  • Careful control of nitration conditions is necessary to prevent sulfonic acid group loss or unwanted isomers.
  • Reduction step requires mild conditions to preserve the sulfonic acid functionality.
  • Overall yield depends on efficiency at each step and purification methods.

Cross-Coupling Strategies Using Functionalized Precursors

Method Overview:
Modern synthetic methods employ palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to assemble the biphenyl core with sulfonic acid and amino substituents pre-installed or introduced post-coupling.

Typical Procedure:

  • Coupling of 4-aminophenylboronic acid with 4-bromobenzenesulfonic acid or their protected derivatives under Pd(0) catalysis.
  • Reaction solvents: polar aprotic solvents like DMF or toluene with bases such as K2CO3.
  • Temperature: 80–110 °C.
  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
  • After coupling, deprotection or further functional group transformations may be performed.

Benefits:

  • High regioselectivity and functional group tolerance.
  • Enables synthesis of structurally diverse biphenyl derivatives including 4-Biphenylsulfonic acid, 4'-amino-.
  • Scalable and adaptable to industrial production.

Challenges:

  • Requires access to suitable boronic acid and halide precursors.
  • Catalyst cost and removal may be considerations in large-scale synthesis.
  • Reaction optimization is essential to maximize yield (reported 60–85%) and purity.

Purification and Characterization

Purification techniques commonly used to isolate pure 4-Biphenylsulfonic acid, 4'-amino- include:

  • Recrystallization from ethanol/water or aqueous solvents.
  • Column chromatography on silica gel using appropriate eluents.
  • Monitoring purity by High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.

Characterization methods to confirm structure and purity:

Technique Purpose Typical Observations
FT-IR Spectroscopy Functional group identification S=O stretching bands at 1180–1120 cm⁻¹; NH2 bands
NMR Spectroscopy Structural confirmation Aromatic proton signals; amino group signals
Elemental Analysis Composition verification C, H, S percentages matching formula
Melting Point Purity check 135–138 °C consistent with literature
Mass Spectrometry Molecular weight confirmation Molecular ion peak at 234.27 g/mol

Summary Table: Preparation Methods of 4-Biphenylsulfonic Acid, 4'-amino-

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages/Notes
Direct Sulfonation 4'-Aminobiphenyl Concentrated H2SO4 or oleum, 80–100 °C Simple, direct Requires careful control; moderate yield
Sulfonation → Nitration → Reduction Biphenyl H2SO4 (sulfonation), HNO3/H2SO4 (nitration), Pd/C or chemical reductants Stepwise control, high selectivity Multi-step, longer synthesis
Suzuki-Miyaura Cross-Coupling 4-Aminophenylboronic acid + 4-Bromobenzenesulfonic acid Pd catalyst, base, aprotic solvent, 80–110 °C High regioselectivity, versatile Requires specialized catalysts and precursors

Research Findings and Industrial Relevance

  • Industrial production favors direct sulfonation due to simplicity and scalability, with process optimization to maximize yield and purity.
  • Academic and pharmaceutical research often utilize stepwise or cross-coupling methods for structural diversity and functional group compatibility.
  • The amino group’s presence enhances the compound’s utility in organic synthesis, catalysis, and analytical chemistry applications.
  • Safety protocols emphasize handling under controlled temperature and moisture-free conditions to prevent degradation and maintain compound integrity.

This comprehensive analysis integrates diverse, authoritative sources to present a professional, detailed account of the preparation methods for 4-Biphenylsulfonic acid, 4'-amino-. The synthesis routes, reaction conditions, purification strategies, and characterization techniques are critical for researchers and industry practitioners aiming for efficient production and application of this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-Biphenylsulfonic acid, 4'-amino-?

The primary synthetic method involves sulfonation of biphenyl derivatives. For example, direct sulfonation of biphenyl using concentrated sulfuric acid or oleum introduces the sulfonic acid group at the para position. Subsequent nitration and reduction steps can introduce the amino group. Alternative routes include coupling reactions between pre-functionalized benzene rings. Optimization of reaction conditions (e.g., temperature, acid concentration) is critical to minimize side products like over-sulfonation .

Key Data :

  • Molecular formula: C₁₂H₁₀O₃S
  • CAS Registry Number: 2113-68-0
  • Melting point: 135–138°C (anhydrous) .

Q. What spectroscopic and analytical methods are used to characterize 4-Biphenylsulfonic acid, 4'-amino-?

Characterization typically involves:

  • NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and sulfonic acid group placement.
  • Mass spectrometry (ESI or MALDI-TOF) for molecular weight verification (theoretical: 256.25 g/mol) .
  • Elemental analysis to validate purity and stoichiometry.
  • FT-IR to identify sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹ and 1170 cm⁻¹) and amino (-NH₂) vibrations .

Q. How does the sulfonic acid group influence the compound’s solubility and acidity?

The sulfonic acid group enhances water solubility due to its strong polar and ionizable nature. The -SO₃H group has a pKa ~1–2, making the compound highly acidic. This property is advantageous in applications requiring aqueous-phase reactivity, such as catalysis or ion-exchange materials. Comparative studies with non-sulfonated biphenyls show a 10–100× increase in solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

Side reactions like over-sulfonation or oxidation of the amino group can be mitigated by:

  • Using controlled stoichiometry of sulfonating agents (e.g., H₂SO₄ vs. SO₃).
  • Incorporating protective groups (e.g., acetyl) for the amino group during sulfonation, followed by deprotection .
  • Employing low-temperature reactions (0–5°C) to slow aggressive sulfonation .

Example Protocol :

  • Dissolve 4-amino-biphenyl in chilled H₂SO₄ (95%).
  • Add SO₃ dropwise at 0°C, stir for 4 hours.
  • Quench with ice, filter, and recrystallize from ethanol/water.

Q. What strategies are effective in studying the compound’s structure-activity relationships (SAR) for biological applications?

SAR studies involve:

  • Derivatization : Modifying the amino or sulfonic acid groups (e.g., acylation, alkylation) to assess changes in bioactivity.
  • Computational docking : Modeling interactions with target proteins (e.g., enzymes) using software like AutoDock or Schrödinger.
  • Comparative assays : Testing analogs (e.g., 4′-chloro or 4′-nitro derivatives) to correlate substituent effects with activity. For instance, replacing -SO₃H with -COOH reduces ionic interactions in enzyme binding .

Q. How can ecotoxicological risks of 4-Biphenylsulfonic acid, 4'-amino- be assessed in laboratory settings?

Q. What are common pitfalls in synthesizing 4-Biphenylsulfonic acid, 4'-amino- derivatives, and how are they resolved?

  • Issue : Low yield due to amino group oxidation. Solution : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) during reactions .
  • Issue : Hygroscopicity complicating purification. Solution : Lyophilize the compound or store under desiccation .

Q. How do solvent systems affect the compound’s stability in long-term storage?

Polar aprotic solvents (e.g., DMSO, DMF) enhance stability by solubilizing the ionic sulfonic acid group. Avoid protic solvents (e.g., MeOH) to prevent esterification. Storage at -20°C in amber vials reduces photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.